molecular formula C10H7Br2N B6265528 8-bromo-7-(bromomethyl)quinoline CAS No. 126145-70-8

8-bromo-7-(bromomethyl)quinoline

Cat. No. B6265528
CAS RN: 126145-70-8
M. Wt: 301
InChI Key:
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Description

8-Bromo-7-(bromomethyl)quinoline (8-Br-7-BMQ) is an organic compound that is used in various scientific research applications. It is a brominated quinoline derivative, with a molecular formula of C9H7Br2N. 8-Br-7-BMQ is a colorless solid that is soluble in organic solvents, and is used in a variety of research studies due to its unique properties.

Scientific Research Applications

8-bromo-7-(bromomethyl)quinoline has been used in a variety of scientific research applications. It has been used as a fluorescent dye for imaging studies, as a photolabile protecting group for peptide synthesis, and as a fluorescent probe for detecting reactive oxygen species. 8-bromo-7-(bromomethyl)quinoline can also be used to study the structure and function of proteins, and it has been used to study the effects of various drugs on cellular processes.

Mechanism of Action

8-bromo-7-(bromomethyl)quinoline has been found to interact with various proteins and enzymes in the cell. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 3A4, and to bind to the cytoplasmic membrane of cells. 8-bromo-7-(bromomethyl)quinoline can also interact with DNA, and it has been found to inhibit the activity of several transcription factors.
Biochemical and Physiological Effects
8-bromo-7-(bromomethyl)quinoline has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and to inhibit the growth of several tumor cell lines. 8-bromo-7-(bromomethyl)quinoline has also been found to inhibit the expression of several genes involved in inflammation and oxidative stress. In addition, 8-bromo-7-(bromomethyl)quinoline has been found to modulate the expression of several genes involved in cell cycle regulation, and to induce autophagy in cancer cells.

Advantages and Limitations for Lab Experiments

8-bromo-7-(bromomethyl)quinoline is a useful compound for laboratory experiments due to its solubility in organic solvents and its ability to interact with proteins and enzymes. However, it has some limitations, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

The future directions for 8-bromo-7-(bromomethyl)quinoline research include further studies on its biochemical and physiological effects, as well as its potential for use in drug discovery and development. In addition, further studies on its mechanism of action and its potential interactions with other molecules are needed. Finally, further studies on its potential applications in imaging and diagnostics are needed.

Synthesis Methods

8-bromo-7-(bromomethyl)quinoline can be synthesized from the reaction of 8-bromo-7-methoxyquinoline and bromomethylmagnesium bromide in dichloromethane. This reaction is performed at room temperature, and the product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-7-(bromomethyl)quinoline involves the bromination of 7-(bromomethyl)quinoline using bromine in the presence of a catalyst.", "Starting Materials": [ "7-(bromomethyl)quinoline", "Bromine", "Catalyst (such as iron or aluminum bromide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 7-(bromomethyl)quinoline to a reaction flask containing a solvent.", "Add a catalyst to the reaction flask.", "Add bromine dropwise to the reaction flask while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a solvent to remove impurities.", "Dry the solid to obtain 8-bromo-7-(bromomethyl)quinoline." ] }

CAS RN

126145-70-8

Product Name

8-bromo-7-(bromomethyl)quinoline

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

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